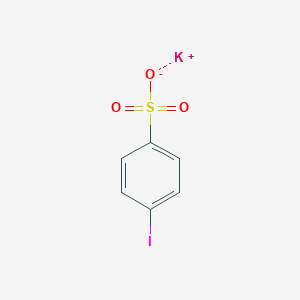

Potassium 4-iodobenzenesulfonate

Übersicht

Beschreibung

Synthesis Analysis

Potassium 4-iodobenzenesulfonate can be synthesized through the oxidation of 4-iodobenzensulfonic acid with Oxone in water. This process leads to the formation of potassium 4-iodylbenzenesulfonate, which exhibits hypervalent iodine(V) properties (Yusubov et al., 2012). The synthesized compound is notable for its thermal stability and water solubility, making it particularly useful as an oxidant in various chemical reactions.

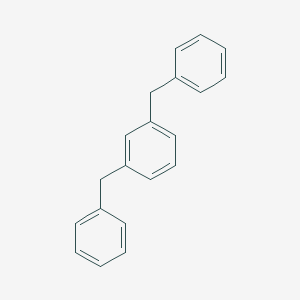

Molecular Structure Analysis

The molecular structure of potassium 4-iodobenzenesulfonate has been elucidated through single-crystal X-ray diffraction, revealing polymeric chains in the solid state due to a combination of numerous intra- and intermolecular interactions. These structural features contribute to its stability and reactivity in chemical applications (Yusubov et al., 2012).

Chemical Reactions and Properties

This compound is particularly valued for its role as a recyclable hypervalent iodine reagent in the oxidative iodination of alkenes, alkynes, and ketones. Its ability to be recovered and reused from reaction mixtures highlights its efficiency and environmental friendliness (Mironova et al., 2016).

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Potassium 4-iodobenzenesulfonate is used as a reagent for the oxidative iodination of arenes . This process involves the introduction of an iodine atom into an aromatic substrate.

- Methods of Application or Experimental Procedures : The compound is prepared by the oxidation of 4-iodobenzenesulfonic acid with Oxone in water . This potassium salt can be further converted into 4-iodylbenzenesulfonic acid by treatment with the acidic form of Amberlyst 15 in water . The reagent can be effectively recovered from the reaction mixture (92% recovery) by treatment of the aqueous layer with Oxone at 60°C for 2 hours, followed by filtration of the precipitate .

- Results or Outcomes : The use of Potassium 4-iodobenzenesulfonate as a reagent for oxidative iodination of arenes has been shown to be effective. It is a thermally stable, water-soluble, and recyclable hypervalent iodine oxidant .

Safety And Hazards

The safety data sheets for Potassium 4-iodobenzenesulfonate indicate that it may cause skin and eye irritation . In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin or eyes, it should be washed off with plenty of water .

Zukünftige Richtungen

Potassium 4-iodobenzenesulfonate is likely to find many practical applications as a thermally stable and water-soluble hypervalent iodine-based oxidant, particularly useful as a reagent for oxidative iodination of aromatic substrates . Its ability to be effectively recovered from the reaction mixture makes it a promising candidate for use in sustainable chemistry .

Eigenschaften

IUPAC Name |

potassium;4-iodobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXILXFUIWOQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635780 | |

| Record name | Potassium 4-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-iodobenzenesulfonate | |

CAS RN |

13035-63-7 | |

| Record name | Potassium 4-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

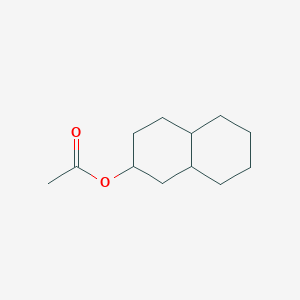

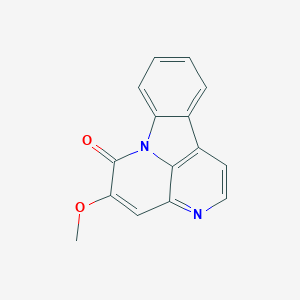

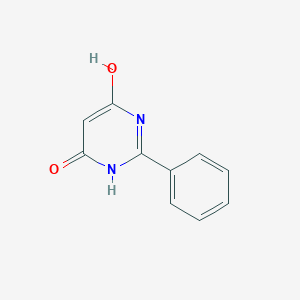

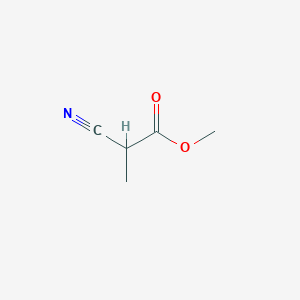

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.